

discovery and development of OSS_128167

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OSS_128167

Cat. No.: B1677512

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Development of **OSS_128167**

Introduction

OSS_128167 is a selective small-molecule inhibitor of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.^{[1][2][3]} Identified through in silico screening, **OSS_128167** has emerged as a valuable chemical probe for studying SIRT6 biology and as a potential starting point for the development of therapeutic agents for a range of diseases, including cancer and viral infections.^{[2][3][4]} This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **OSS_128167**.

Discovery

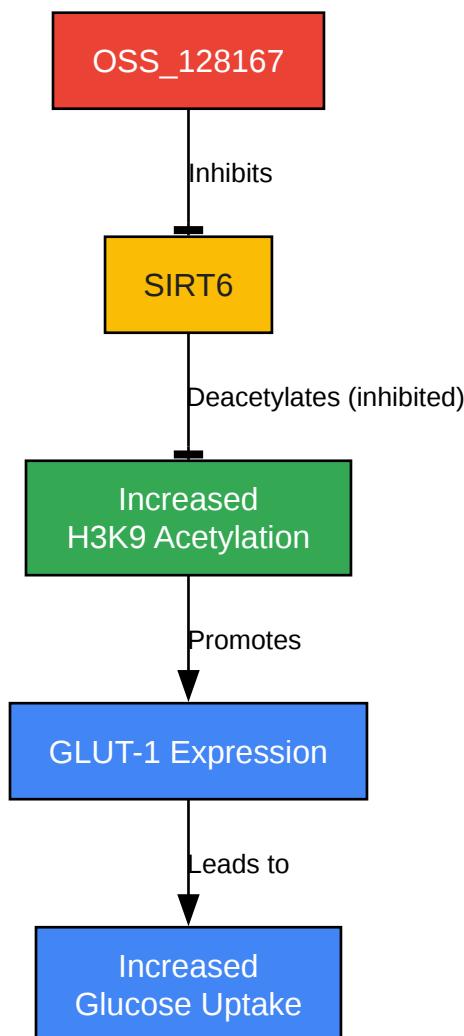
OSS_128167 was identified as the first selective inhibitor of SIRT6 through a computerized, in silico screening process.^{[3][4]} This computational approach allowed for the virtual screening of a large library of small molecules to identify compounds with the potential to bind to and inhibit the enzymatic activity of SIRT6. The most promising candidates from this screening were then synthesized and evaluated in biochemical and cell-based assays, leading to the identification of **OSS_128167** as a lead compound with significant selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2.^[3]

Mechanism of Action

OSS_128167 exerts its biological effects by directly inhibiting the deacetylase activity of SIRT6.^{[5][6][7]} Sirtuins, including SIRT6, are Class III histone deacetylases (HDACs) that remove

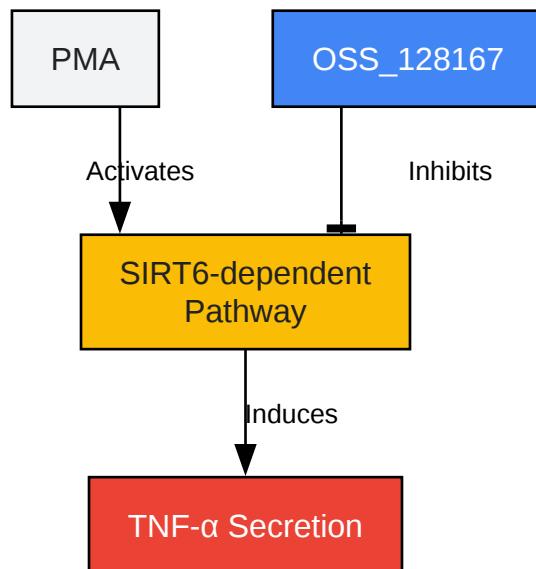
acetyl groups from lysine residues on both histone and non-histone proteins.[\[4\]](#) SIRT6 is known to specifically deacetylate histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[\[1\]](#) By inhibiting SIRT6, **OSS_128167** leads to an increase in the acetylation of its target proteins, most notably H3K9.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#) This modulation of histone acetylation alters chromatin structure and regulates the expression of various genes involved in metabolism, inflammation, and cell survival.[\[2\]](#)[\[4\]](#)

Quantitative Data: Inhibitory Activity


The selectivity of **OSS_128167** is a key feature, with its inhibitory activity being significantly higher for SIRT6 compared to other sirtuins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target	IC50 (μM)
SIRT6	89 [5] [6] [7]
SIRT1	1578 [5] [6] [7]
SIRT2	751 [5] [6] [7]

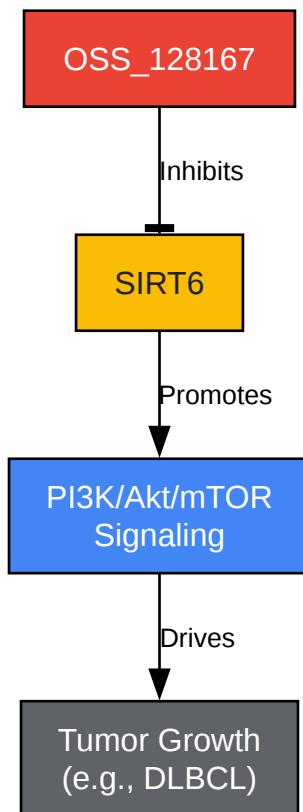
Signaling Pathways and Biological Effects


The inhibition of SIRT6 by **OSS_128167** modulates several key signaling pathways, leading to a range of biological outcomes.

1. Metabolic Regulation: **OSS_128167** has been shown to increase the expression of Glucose Transporter 1 (GLUT-1) and enhance glucose uptake in cells.[\[3\]](#)[\[6\]](#)[\[8\]](#) This is consistent with the known role of SIRT6 in the transcriptional control of metabolism.

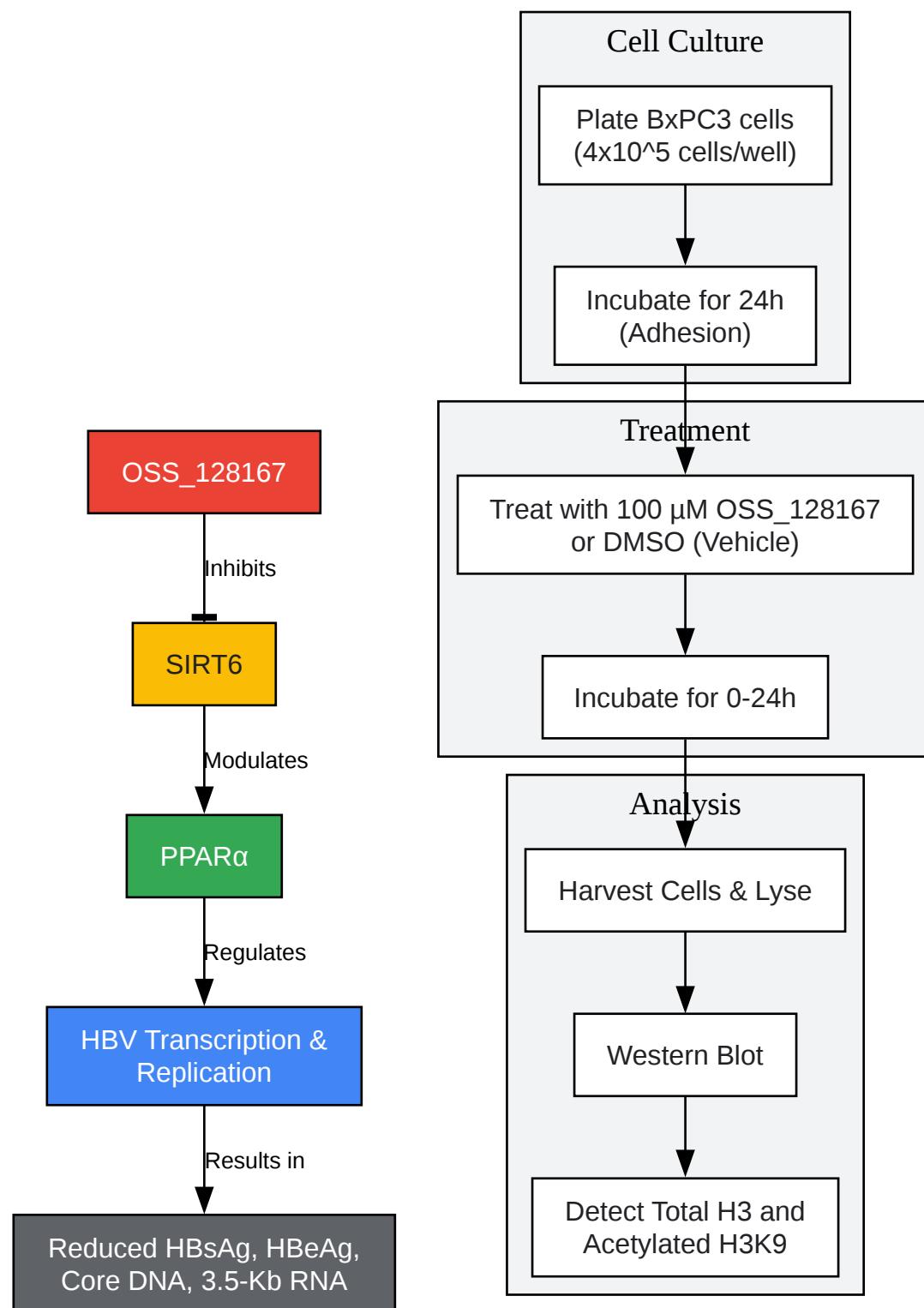
[Click to download full resolution via product page](#)

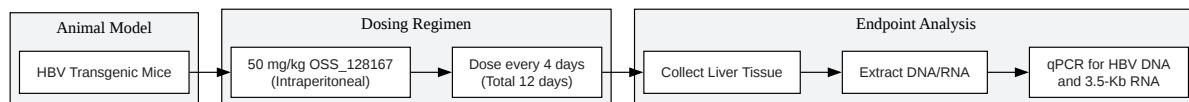
Caption: **OSS_128167** inhibits SIRT6, increasing H3K9ac and GLUT-1 expression.


2. Anti-Inflammatory Effects: **OSS_128167** can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) induced by phorbol myristate acetate (PMA) in cancer cells.[3][6][8] This suggests a role for SIRT6 in inflammatory signaling.

[Click to download full resolution via product page](#)

Caption: **OSS_128167** blocks the pathway leading to TNF- α secretion.


3. Anti-Cancer Activity: In Diffuse Large B-cell Lymphoma (DLBCL), inhibition of SIRT6 by **OSS_128167** has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to anti-lymphoma effects and inhibition of tumor growth in xenograft models.[4] It also sensitizes multiple myeloma cells to chemotherapeutic agents.[6][8]



[Click to download full resolution via product page](#)

Caption: **OSS_128167** inhibits SIRT6, suppressing pro-survival PI3K/Akt/mTOR signaling.

4. Anti-Hepatitis B Virus (HBV) Activity: **OSS_128167** restricts Hepatitis B Virus (HBV) transcription and replication.^{[2][6]} It has been shown to decrease levels of HBV core DNA and 3.5-Kb RNA both in vitro and in HBV transgenic mice.^{[2][6][8]} The mechanism involves targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPAR α).^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 Inhibitor, OSS_128167 Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OSS_128167 | Sirtuin | HBV | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and development of OSS_128167]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677512#discovery-and-development-of-oss-128167]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com